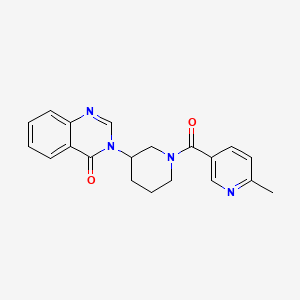
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Common Name : this compound
- CAS Number : 2034533-92-9
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
The biological activities of this compound can be attributed to several mechanisms, including:
- NLRP3 Inflammasome Inhibition : Recent studies have shown that quinazolinone derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. For example, a related compound demonstrated an IC50 value of 5 μM in inhibiting IL-1β release from ATP-stimulated J774A.1 cells, indicating potential anti-inflammatory properties .
- Anticancer Activity : The quinazoline scaffold has been associated with various anticancer activities. Compounds with similar structures have shown significant cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, with IC50 values often below 10 μM . The structural modifications, such as the introduction of piperidine moieties, may enhance these effects.
Biological Activities
The following table summarizes the key biological activities associated with this compound and related compounds:
Case Studies
-
Anticancer Efficacy :
A study evaluated the effectiveness of quinazoline-based hybrids against various cancer cell lines. The results indicated that modifications to the piperidine ring significantly improved cytotoxicity profiles. For instance, compounds with bulky substituents showed enhanced inhibitory effects on cell proliferation, suggesting that structural optimization is crucial for developing effective anticancer agents . -
Inflammation and Pain Management :
Another investigation focused on the anti-inflammatory properties of quinazolinones. The study revealed that certain derivatives could effectively reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating chronic inflammatory conditions .
Propiedades
IUPAC Name |
3-[1-(6-methylpyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-9-15(11-21-14)19(25)23-10-4-5-16(12-23)24-13-22-18-7-3-2-6-17(18)20(24)26/h2-3,6-9,11,13,16H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDTSHWTPTLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














